molecular formula C9H10ClNO2 B14052539 1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14052539
M. Wt: 199.63 g/mol
InChI Key: YXFXBSUAIYROMI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-hydroxyacetophenone and 2-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-(4-Amino-2-hydroxyphenyl)-2-chloropropan-1-one can be compared with similar compounds such as:

    1-(4-Amino-2-hydroxyphenyl)ethanone: Both compounds share a similar core structure but differ in their functional groups.

    4-Hydroxy-2-quinolones: These compounds have different ring structures but exhibit similar biological activities.

    Uniqueness: The presence of the chlorine atom in this compound makes it unique and influences its reactivity and applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5,12H,11H2,1H3

InChI Key

YXFXBSUAIYROMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)O)Cl

Origin of Product

United States

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